Di-n-octyl sebacate
Description
Contextualization of Di-n-octyl Sebacate (B1225510) within Ester Chemistry
Esters are a class of organic compounds formed from the reaction of an alcohol with a carboxylic acid. Di-n-octyl sebacate is a diester, meaning it is formed from a dicarboxylic acid (sebacic acid) and two molecules of a monohydric alcohol (n-octanol). The synthesis of such diesters often involves an esterification reaction, which can be catalyzed by various substances, including traditional inorganic acids or, increasingly, biocatalysts like lipases for more environmentally friendly processes. emerald.comchesci.comresearchgate.net The structure of DOS, with its long alkyl chains derived from n-octanol and the flexible sebacic acid backbone, contributes to its physical and chemical properties, particularly its low-temperature performance and compatibility with various polymers.
Overview of Sebacic Acid Esters in Industrial and Advanced Material Applications
Sebacic acid esters, including this compound, are widely utilized in various industrial applications due to their desirable properties. They are particularly known for their excellent low-temperature resistance, thermal stability, and compatibility with different materials. researchgate.netpersistencemarketresearch.compolymerupdate.com
A primary application for sebacic acid esters is their use as plasticizers, especially in polyvinyl chloride (PVC) compounds. persistencemarketresearch.comchemicalbook.comresearchgate.net They impart flexibility and thermal stability to plastics, making them suitable for applications requiring performance in cold environments. tongxiangchem.compolymerupdate.comresearchgate.net Compared to some other plasticizers like phthalates, sebacates offer superior low-temperature resistance and can provide resistance to migration and sulfur staining. polymerupdate.com this compound itself is recognized as a typical low-temperature resistance plasticizer with high plasticization efficiency. tongxiangchem.com It is used in products such as agricultural films resistant to cold, cable clads, artificial leather, outdoor water pipes, and packaging films for frozen food. tongxiangchem.com They can also serve as plasticizers for various synthetic rubbers and resins like polystyrene and vinyl chloride copolymers. tongxiangchem.com
Beyond plasticizers, sebacic acid esters find use in lubricants and greases, hydraulic fluids, and as components in synthetic lubricating oils. chesci.compersistencemarketresearch.comatamankimya.cominsightsociety.org Their good lubricity and thermal stability contribute to their effectiveness in these roles. tongxiangchem.comresearchgate.net Sebacic acid derivatives can also be used as corrosion inhibitors. atamankimya.cominsightsociety.org
The growing demand for bio-based and sustainable materials has also driven interest in sebacic acid and its esters, as sebacic acid can be derived from renewable castor oil, offering an eco-friendly alternative to petrochemical-based options. persistencemarketresearch.com
Here is a summary of some key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₂₆H₅₀O₄ | chemdad.comnih.govtongxiangchem.com |
| Molecular Weight | 426.68 or 426.67 g/mol | chemdad.comnih.govtongxiangchem.com |
| Appearance | Colorless or light yellow oily liquid | nih.govtongxiangchem.com |
| Freezing Point | -48°C | chemdad.comtongxiangchem.com |
| Boiling Point | 256°C (0.67 Kpa) or 248°C (4 mmHg) or 442.00 °C | chemdad.comtongxiangchem.comchemicalbook.com |
| Density (20°C) | 0.913-0.919 g/cm³ or 0.912 g/cm³ | chemdad.comtongxiangchem.com |
| Refractive Index | 1.449-1.451 (25°C) or 1.451 | chemdad.comnih.govtongxiangchem.com |
| Flash Point | 210°C or 198.40 °C | chemdad.comtongxiangchem.com |
| Water Solubility | Insoluble or 3.856 ng/L at 25℃ | chemdad.comnih.govtongxiangchem.com |
Research Gaps and Future Directions in this compound Studies
While this compound and other sebacic acid esters are established in various applications, ongoing research continues to explore new synthesis methods and potential enhancements to their performance.
One area of research involves the exploration of different catalytic systems for the synthesis of DOS. Recent studies have investigated the use of spherical nano-MoS₂/sericite (SMS) and carboxylated SMS (CSMS) as esterification catalysts for the synthesis of this compound from sebacic acid and n-octanol. emerald.comingentaconnect.comresearchgate.net These studies suggest that such catalytic methods can be more effective than traditional inorganic acid catalysis and can allow for the catalyst to be dispersed directly in the synthesized DOS, potentially acting as a lubricant additive. emerald.comingentaconnect.comresearchgate.net Specifically, CSMS has shown promise in providing more stable dispersions and significant friction reduction compared to commercial DOS. emerald.comingentaconnect.comresearchgate.netresearcher.life
Another area of focus is the development of more environmentally friendly synthesis routes, such as enzymatic synthesis using immobilized lipases. chesci.comresearchgate.net Research has explored the biocatalytic synthesis of dioctyl sebacate in solvents like toluene (B28343), investigating optimal reaction parameters to achieve high conversion rates at lower temperatures, which is beneficial for large-scale production. researchgate.netresearchgate.net
Furthermore, there is a broader interest in expanding the range and improving the properties of esters derived from aliphatic dicarboxylic acids for use as plasticizers, driven by the need for alternatives to traditional plasticizers. researchgate.net Research into the relationship between the chemical structure of these dicarboxylates and the resulting properties of plasticized PVC materials is ongoing. researchgate.net
Despite the existing knowledge and applications, there is a recognized need for further research into the environmental behavior and potential impacts of alternative plasticizers, including sebacates. nih.gov Studies on bioaccumulation and trophic transfer of these compounds are considered important research gaps requiring urgent investigation. nih.gov
The versatility of sebacic acid and the increasing interest in green chemistry suggest that future developments in sebacic acid ester research may lead to the creation of novel plasticizers with even better low-temperature tolerance, new biomaterials for polyester (B1180765) resins, and potentially applications in the biomedical field. polymerupdate.com
Structure
2D Structure
Properties
IUPAC Name |
dioctyl decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4/c1-3-5-7-9-15-19-23-29-25(27)21-17-13-11-12-14-18-22-26(28)30-24-20-16-10-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMDHDXOBDPUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047537 | |
| Record name | Dioctyl sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-87-3 | |
| Record name | Dioctyl decanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioctyl decanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-n-octyl sebacate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decanedioic acid, dioctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dioctyl sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctyl sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOCTYL DECANEDIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG4EO6A0O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies for Di N Octyl Sebacate
Conventional Chemical Esterification of Di-n-octyl Sebacate (B1225510)
Conventional chemical esterification is a common method for synthesizing di-n-octyl sebacate, involving the reaction between sebacic acid and n-octanol in the presence of a catalyst. This process typically requires heating the reaction mixture to facilitate the formation of the ester and the removal of water scribd.com.
Catalyst Systems in Chemical Synthesis
Various catalyst systems are employed in the conventional chemical synthesis of this compound to accelerate the esterification reaction.
Inorganic acids, such as sulfuric acid, are traditionally used as catalysts in the esterification of sebacic acid with alcohols scribd.cominsightsociety.org. This method involves heating the reaction mixture, often with the removal of water to drive the equilibrium towards product formation insightsociety.org. While effective, inorganic acid catalysis can potentially lead to environmental concerns researchgate.net.
Titanate ester catalysts are also utilized in the preparation of dioctyl sebacate. For instance, a method describes using 2-ethylhexyl alcohol and sebacic acid as raw materials with one or more titanates as a catalyst for esterification. This process involves heating the reactants to elevated temperatures, initially 150-165 °C, followed by increasing the temperature to 210-225 °C to carry out the esterification until the acid number of the product is sufficiently low (≤0.20 mgKOH/g) google.com. Examples of titanate ester catalysts mentioned include titanium isopropylate, butyl phthalate (B1215562), and metatitanic acid methyl esters google.com. The consumption of the titanate ester catalyst can range from 0.39% to 0.43% of the sebacic acid charging capacity google.com.
Recent research has explored the use of spherical nano-MoS₂/sericite (SMS) and carboxylated SMS (CSMS) as catalysts for the synthesis of this compound from sebacic acid and n-octanol researchgate.netemerald.com. This approach offers an alternative to traditional inorganic acid catalysis researchgate.net. A notable advantage of using SMS and CSMS is that they can be in situ dispersed in the synthesized DOS after the reaction, potentially serving as lubricant additives without needing separation researchgate.netemerald.com. Studies have shown that CSMS can be more stably dispersed in DOS compared to SMS researchgate.netemerald.com.
Research findings indicate that both SMS and CSMS can reduce friction and wear when dispersed in DOS researchgate.netemerald.com. Specifically, CSMS demonstrated a greater reduction in friction (55.6%) compared to SMS (22.2%), while their wear reduction capabilities were relatively similar (51.3% for CSMS and 56.5% for SMS) researchgate.netemerald.com. The presence of COOH groups on CSMS is suggested to improve its dispersion and friction reduction properties researchgate.netemerald.com.
Titanate Ester Catalysis
Reaction Parameter Optimization in Chemical Synthesis
Optimizing reaction parameters is crucial for achieving high yields and efficiency in the chemical synthesis of this compound.
Temperature plays a significant role in the esterification reaction. In the synthesis of dioctyl sebacate using titanate ester catalysts, the reaction mixture of 2-ethylhexyl alcohol and sebacic acid is initially heated to 150-165 °C, and then the temperature is increased to 210-225 °C for the esterification to proceed google.com. For enzymatic synthesis of sebacic acid esters using immobilized lipases, temperatures of 90-110 °C have been investigated researchgate.net. In one study focusing on the enzymatic synthesis of dioctyl sebacate in toluene (B28343), a reaction temperature of 40 °C was found to be optimal, achieving a 93% conversion rate researchgate.net. This highlights that the optimal temperature regime is highly dependent on the specific catalyst system employed.
Here is a summary of research findings on the catalytic performance of SMS and CSMS:
| Catalyst | Friction Reduction (%) | Wear Reduction (%) | Dispersion Stability in DOS |
| SMS | 22.2 | 56.5 | Less stable |
| CSMS | 55.6 | 51.3 | More stable |
Table summarizing reaction conditions and conversion rate for enzymatic synthesis of dioctyl sebacate in toluene:
| Solvent | Sebacic Acid Amount | Molar Ratio (Sebacic Acid:n-Octanol) | Catalyst (Novozym 435) | Molecular Sieves | Reaction Temperature (°C) | Reaction Time (h) | Conversion Rate (%) |
| Toluene | 1 mmol (202.25 mg) | 1:3 | 0.03 g | 1.5 g | 40 | 30 | 93 |
Temperature Regimes
Biocatalytic (Enzymatic) Synthesis of this compound
Enzymatic synthesis offers a more environmentally friendly alternative to chemical routes, typically operating under milder conditions. researchgate.netpreprints.orgum.es Lipases (triacylglycerol hydrolases) are commonly used biocatalysts for the esterification of dicarboxylic acids with alcohols. preprints.orgum.es
The selection of an appropriate enzyme is crucial for the efficiency of biocatalytic synthesis. Immobilized lipases are often preferred due to their enhanced stability, reusability, and ease of separation from the reaction mixture. preprints.orgum.es Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB) on an acrylic resin, is a widely used and effective biocatalyst for esterification reactions, including the synthesis of sebacic acid esters. researchgate.netdaneshyari.comresearchgate.netpreprints.orgum.esmdpi.com
Studies have compared the performance of different commercial immobilized lipases, such as Novozym 435, Lipozyme RM IM (from Rhizomucor miehei), and Lipozyme TL IM (from Thermomyces lanuginosus), in the enzymatic synthesis of dioctyl sebacate. Novozym 435 has demonstrated high esterification activity and has shown excellent results, achieving high conversion rates of sebacic acid. researchgate.netscribd.comdaneshyari.com Lipozyme RM IM also showed good reactivity but resulted in a lower percentage of the diester product compared to Novozym 435. daneshyari.com
Enzyme immobilization strategies aim to enhance the operational stability and recyclability of the enzyme. Novozym 435, with CALB adsorbed onto a macroporous acrylic polymer resin, is designed to function effectively in non-aqueous media and exhibits good stability over a range of conditions. preprints.orgum.es
The choice of reaction medium significantly impacts the efficiency of enzymatic esterification. Both solvent-free systems and systems utilizing organic solvents have been explored for the biocatalytic synthesis of this compound.
Solvent-free systems are attractive from a "Green Chemistry" perspective as they eliminate the need for organic solvents, simplifying downstream processing and reducing environmental impact. researchgate.netpreprints.orgum.es Enzymatic synthesis of sebacic acid diesters, including dioctyl sebacate, has been successfully carried out in solvent-free systems using immobilized lipases like Novozym 435. researchgate.netdaneshyari.com
Research in solvent-free systems has investigated various parameters, including enzyme amount, reaction temperature, and reactant molar ratios, to optimize sebacic acid conversion and diester yield. researchgate.netdaneshyari.com High sebacic acid conversions and diester molar percentages have been achieved in solvent-free conditions. researchgate.netdaneshyari.com However, solvent-free systems can sometimes be limited by factors such as slow reaction rates, poor enzyme dispersion, low substrate solubility, and high viscosity of the reaction mixture, particularly with high molecular weight esters. researchgate.netpreprints.org
Using organic solvents as the reaction medium can help overcome some limitations of solvent-free systems by improving substrate solubility and reducing viscosity, thereby enhancing reaction rates and enzyme dispersion. researchgate.netpreprints.orgnih.gov Organic solvents with low water content are particularly suitable for driving esterification reactions catalyzed by lipases. jku.at
Toluene has been investigated as an organic solvent for the biocatalytic synthesis of dioctyl sebacate catalyzed by Novozym 435. researchgate.net Studies in toluene have focused on optimizing reaction parameters such as the molar ratio of reactants, enzyme concentration, temperature, and reaction time to maximize the conversion rate. researchgate.net The addition of molecular sieves to the reaction mixture in organic solvent systems has been shown to significantly improve product yield by effectively removing water generated during the esterification, shifting the reaction equilibrium towards product formation. researchgate.net Using organic solvents can also allow for lower reaction temperatures compared to some solvent-free systems, potentially making the process more energy-efficient. researchgate.net
Here is a summary of some research findings on optimal conditions for enzymatic synthesis:
| Synthesis Method | Enzyme/Catalyst | Reaction Medium | Sebacic Acid:Alcohol Molar Ratio | Temperature (°C) | Key Findings | Source |
| Enzymatic | Novozym 435 | Solvent-free | 1:5 (Sebacic acid:Octanol) | 100 | ~100% sebacic acid conversion, >90% diester molar percentage. | researchgate.netdaneshyari.com |
| Enzymatic | Novozym 435 | Toluene | 1:3 (Sebacic acid:1-octanol) | 40 | 93% dioctyl sebacate conversion. Addition of molecular sieves improved yield. | researchgate.net |
| Chemical | Sulfuric acid | Toluene | 1:2 (Sebacic acid:Alcohol) | 100-130 | Conventional esterification method. Water removed by Dean-Stark method. | ataman-chemicals.com |
Solvent-Free Systems
Optimization of Biocatalytic Reaction Parameters
The efficiency of biocatalytic synthesis of this compound is significantly influenced by several reaction parameters. Optimizing these conditions is crucial for achieving high yields and efficient reaction rates. Studies have investigated the impact of enzyme concentration, temperature, substrate molar ratios, and water activity management on the esterification of sebacic acid with n-octanol catalyzed by lipases.
Enzyme Concentration
The concentration of the enzyme, typically an immobilized lipase like Novozym 435, plays a critical role in the reaction rate and conversion yield. Generally, increasing the enzyme concentration leads to a higher reaction rate due to a greater amount of available biocatalyst to interact with the substrates uni.lu. However, excessive enzyme concentration can sometimes lead to a decrease in yield, a phenomenon observed in studies of other esterification reactions uni.lu. Specific studies on the biocatalytic synthesis of dioctyl sebacate have reported using 5 wt.% of Novozym 435 to achieve high conversion rates uni.lufishersci.ca. Another study investigating the synthesis in toluene used 0.03 g of Novozym 435 fishersci.caatamanchemicals.com.
Temperature Control
Reaction temperature is another key parameter affecting enzyme activity and stability. While enzymes are known to function under milder conditions compared to chemical catalysts, the optimal temperature for lipase-catalyzed esterification can vary depending on the specific enzyme and reaction medium. For the synthesis of dioctyl sebacate using Novozym 435, optimal temperatures have been reported as 40 °C in a toluene solvent system fishersci.caatamanchemicals.com and 100 °C in a solvent-free system uni.lufishersci.ca. Lipases, particularly immobilized ones like Novozym 435, can exhibit thermophilic properties, maintaining activity at elevated temperatures, sometimes exceeding 100 °C wikipedia.orgfishersci.ca.
Substrate Molar Ratios
The molar ratio of the substrates, sebacic acid to n-octanol, significantly impacts the reaction equilibrium and the final product yield. An excess of one reactant can drive the reaction towards product formation. Research into the biocatalytic synthesis of dioctyl sebacate has identified optimal sebacic acid to 1-octanol (B28484) molar ratios of 1:3 in a toluene system fishersci.caatamanchemicals.com and 1:5 in a solvent-free system uni.lufishersci.ca. These ratios favor the complete conversion of the limiting reactant, typically the dicarboxylic acid.
Water Activity Management (e.g., Molecular Sieves, Vacuum)
Interactive Table 1: Optimal Biocatalytic Reaction Parameters for this compound Synthesis
| Parameter | Optimal Value (Toluene System) | Optimal Value (Solvent-Free System) | Source |
| Enzyme (Novozym 435) | 0.03 g | 5 wt.% | fishersci.caatamanchemicals.com, uni.lufishersci.ca |
| Temperature | 40 °C | 100 °C | fishersci.caatamanchemicals.com, uni.lufishersci.ca |
| Sebacic Acid:Octanol | 1:3 | 1:5 | fishersci.caatamanchemicals.com, uni.lufishersci.ca |
| Water Removal Method | Molecular Sieves | Molecular Sieves, Vacuum, Evaporation | fishersci.caatamanchemicals.com, uni.lufishersci.ca |
| Conversion Achieved | 93% (after 30 h) | 100% (after 150 min) | fishersci.caatamanchemicals.com, uni.lu |
Comparative Analysis of Chemical vs. Biocatalytic Synthesis Routes for Sustainability
Biocatalytic synthesis offers significant advantages over traditional chemical synthesis routes for producing esters like this compound, particularly in terms of sustainability. Chemical synthesis typically involves high temperatures, high pressures, and the use of strong inorganic acid catalysts, which can lead to environmental pollution and require energy-intensive purification steps to remove catalyst residues and byproducts wikipedia.orgfishersci.ca.
In contrast, biocatalytic esterification catalyzed by lipases operates under mild conditions, such as lower temperatures and atmospheric pressure, resulting in reduced energy consumption wikipedia.orgfishersci.cabadd-cao.netmpg.de. Enzymes are highly specific catalysts, often leading to fewer byproducts and simplifying downstream purification processes badd-cao.netmpg.denih.gov. Furthermore, biocatalytic methods minimize the use of hazardous chemicals and solvents, aligning well with the principles of green chemistry wikipedia.orgfishersci.campg.denih.gov. The use of renewable raw materials, such as sebacic acid derived from castor oil and n-octanol, in conjunction with biocatalysis, further enhances the sustainability profile of this synthesis route. This makes enzymatic synthesis a more environmentally friendly and sustainable alternative for the production of sebacic esters compared to conventional chemical methods fishersci.cafishersci.caatamanchemicals.comwikipedia.orgfishersci.cabadd-cao.netmpg.de.
This compound (DOS), also known as dioctyl sebacate or bis(2-ethylhexyl) sebacate, is an organic compound utilized primarily as a plasticizer wikipedia.orgatamanchemicals.comatamanchemicals.com. It is an oily, colorless liquid wikipedia.orgatamanchemicals.com. DOS is the diester of sebacic acid and 2-ethylhexanol wikipedia.orgatamanchemicals.com.
Advanced Applications and Performance Characteristics of Di N Octyl Sebacate
Di-n-octyl Sebacate (B1225510) as a Plasticizer in Polymer Science DOS is widely used as a plasticizer in various polymers, including polyvinyl chloride (PVC), nitrocelluloses, styrene (B11656) resins, and synthetic rubbersatamanchemicals.comforemost-chem.com. Its key characteristics include high plasticizing efficiency, low volatility, good cold resistance, heat resistance, light resistance, and certain electrical insulation propertieslongchangchemical.commade-in-china.com. It is particularly suitable for applications demanding flexibility at low temperaturessinorawchemical.com.
Di-n-octyl Sebacate Migration Studies in Polymer Matrices
This compound in Other Polymer Systems (e.g., Nitrocellulose, Polyvinylidene Chloride, Synthetic Rubbers)
This compound functions as a low-temperature plasticizer in a variety of polymer systems beyond polyvinyl chloride (PVC). It is compatible with and utilized in nitrocellulose, polyvinylidene chloride, and various synthetic rubbers. nih.govatamanchemicals.comcjchemicals.netunilongmaterial.commade-in-china.comzhishangchemical.comchembk.combloomtechz.comkshfc.com
In nitrocellulose, DOS enhances flexibility and adhesion in coatings. bloomtechz.com For polyvinylidene chloride and its copolymers, DOS contributes to cold resistance. nih.govatamanchemicals.comunilongmaterial.comzhishangchemical.comlongchangchemical.comunilongmaterial.com Its use in synthetic rubbers imparts low-temperature flexibility and does not negatively impact the vulcanization process. atamanchemicals.commade-in-china.comzhishangchemical.combloomtechz.comkshfc.comforemost-chem.com DOS is particularly suitable for applications requiring good cold-resistant properties, such as in the production of artificial leather, films, sheets, and cables. atamanchemicals.comunilongmaterial.commade-in-china.comzhishangchemical.combloomtechz.comkshfc.comlongchangchemical.comunilongmaterial.comforemost-chem.com
This compound as a Lubricant and Lubricant Additive
This compound is widely recognized for its utility as a synthetic lubricant base oil and as an additive in various lubricant formulations. cjchemicals.netunilongmaterial.commade-in-china.comzhishangchemical.comresearchgate.netresearcher.lifemade-in-china.com Its sebacic ester nature provides excellent lubricity, thermal stability, and biodegradability, making it suitable for demanding applications. researchgate.netresearchgate.net
Tribological Performance Enhancements
The inclusion of this compound in lubricant formulations leads to significant enhancements in tribological performance, primarily through friction reduction and wear resistance improvements. cjchemicals.netunilongmaterial.commade-in-china.comzhishangchemical.commade-in-china.com
Friction reduction mechanisms involving this compound can involve the formation of a lubricating protective film on contact surfaces during the friction process. This film, formed through adsorption or tribochemical reactions, improves the lubrication state. researchgate.net Studies have also explored the use of additives like nano-MoS₂/sericite dispersed within DOS, which contribute to friction reduction. researchgate.netresearcher.lifeingentaconnect.comemerald.com The presence of functional groups, such as COOH on modified additives, can enhance dispersion and friction reduction. researchgate.netresearcher.lifeingentaconnect.com
This compound-based lubricants contribute to improved wear resistance. cjchemicals.netunilongmaterial.commade-in-china.comresearcher.life The formation of protective films, potentially containing elements from the lubricant and additives like iron, oxygen, molybdenum, carbon, and sulfur, helps in reducing wear. researchgate.net The inclusion of specific additives, such as modified nano-MoS₂/sericite, has been shown to decrease wear volumes on contact surfaces. researchgate.netresearcher.lifeingentaconnect.com The conversion of components within these additives, like sericite into SiO₂, can further enhance wear resistance. researchgate.netresearcher.lifeingentaconnect.com
Recent research highlights the role of in-situ dispersed catalysts, such as spherical nano-MoS₂/sericite (SMS) and carboxylated SMS (CSMS), in the synthesis of this compound and their subsequent function as lubricant additives. researchgate.netresearcher.lifeingentaconnect.comemerald.com This approach allows the catalyst to remain dispersed within the synthesized DOS, eliminating the need for separation and directly forming a lubricant suspension. researchgate.netresearcher.lifeingentaconnect.com
Studies have demonstrated that CSMS dispersed in DOS can lead to substantial reductions in both friction and wear compared to commercial DOS. researchgate.netresearcher.lifeingentaconnect.comemerald.com For instance, CSMS showed a friction reduction of 55.6% and wear reduction of 51.3%, while SMS resulted in a friction reduction of 22.2% and wear reduction of 56.5% after 20 days of storage. researchgate.netresearcher.lifeingentaconnect.comemerald.com The improved performance with CSMS is attributed partly to the COOH groups, which enhance dispersion and friction reduction. researchgate.netresearcher.lifeingentaconnect.com The transformation of sericite within the additives into SiO₂ can contribute to wear resistance. researchgate.netresearcher.lifeingentaconnect.com
Here is a data table summarizing the tribological performance with SMS and CSMS additives:
| Additive Type | Friction Reduction (%) | Wear Reduction (%) |
| SMS | 22.2 | 56.5 |
| CSMS | 55.6 | 51.3 |
Wear Resistance Improvements
Applications in Advanced Lubricant Formulations (e.g., Aerospace, Engine Oils, Metalworking Fluids)
This compound is a valuable component in advanced lubricant formulations across various industries. Its favorable properties, including a wide operating temperature range, make it suitable for demanding applications. nih.gov
In the aerospace sector, sebacic esters like DOS are widely used as lubricants due to their excellent lubricity, thermal stability, and biodegradability. researchgate.netresearchgate.net DOS is also utilized as a synthetic lubricant for steam injection engines and is a functional component in low-temperature applications for aircraft, trucks, and automobiles. cjchemicals.netulprospector.com It can serve as a base stock for engine oils and is explored as a replacement for sodium nitrites in aluminum greases. atamanchemicals.comulprospector.com DOS is also a component in some engine oil formulations. wikipedia.orggoogle.com Furthermore, it finds application in metalworking fluids. cjchemicals.net
Influence of Additives on Lubricant Performance and Biodegradability
This compound (DOS) is recognized as an ester-based oil suitable for use as a base oil or in lubricant blends, partly due to its good thermal stability and solubility for additives. researchgate.net Synthetic esters, including DOS, are significant components of biodegradable synthetic lubricants. researchgate.nettribologia.org
The performance and biodegradability of lubricants based on DOS can be significantly influenced by the incorporation of various additives. For instance, in biodegradable lubricating greases utilizing diesters like DOS as a base fluid, the biodegradability of greases prepared with DOS and bentone (B1170601) has been reported to be 86% as tested by the CEC method. tribologia.org Additives such as sulfurized soybean oil have been shown to improve the anti-wear and extreme pressure (EP) properties of vegetable base greases, which can be blended with DOS. tribologia.org
Research into the tribological performance of DOS has explored the use of novel catalysts and additives. For example, this compound synthesized with carboxylated nano-MoS₂/sericite as catalysts demonstrated improved friction reduction and wear resistance. researchgate.netresearchgate.net Carboxylated nano-MoS₂/sericite (CSMS) showed better dispersion stability in DOS compared to non-carboxylated nano-MoS₂/sericite (SMS), leading to more significant friction reduction. researchgate.net The presence of COOH groups on CSMS was found to be more conducive to improving dispersion and friction reduction. researchgate.net
The structure of the alcohol used in the synthesis of sebacic acid esters also impacts properties relevant to lubricant performance, such as pour point, flash point, and oxidation stability. insightsociety.org Among tested linear sebacic acid esters, DOS exhibited the highest oxidative stability. insightsociety.org Synthetic esters generally offer advantages over mineral oils, including high viscosity index, good low-temperature properties (low pour point), low evaporation losses, good thermal and hydrolytic stability, favorable anti-friction and anti-wear characteristics, high flash point, compatibility, and biodegradability. insightsociety.org
Additional Specialized Applications of this compound
Aerosol Generation for Filtration Efficiency Studies
This compound, often referred to interchangeably with di(2-ethylhexyl) sebacate (DEHS) in this context, is widely used in the generation of aerosols for testing the efficiency of filters, particularly high-efficiency particulate air (HEPA) filters. wikipedia.orgosti.govtandfonline.comresearchgate.net DOS serves as a model compound that forms stable liquid aerosols. wikipedia.org
Aerosols of DOS droplets in clean filtered air are used as test aerosols in standards for filter testing. osti.gov The generation of these aerosols is crucial for determining the particle collection efficiency and penetration of filters at specific particle sizes, such as 0.3 micrometers. osti.gov
Various methods are employed for generating DOS aerosols for filtration studies. Polydisperse aerosols of DOS can be generated by atomization. researchgate.net For more controlled studies, monodisperse aerosols can be generated using techniques like the evaporation-condensation method, utilizing substances like NaCl solutions as condensation nuclei and DEHS as the reagent. researchgate.net This method allows for the generation of aerosols with specific particle size ranges, for example, 0.33–0.36 μm for DEHS under controlled parameters. researchgate.net
It is important to note that a non-neutralized DEHS aerosol is typically uncharged and requires a neutralizer, such as a Kr-85 source, to achieve Boltzmann equilibrium for standardized filtration efficiency testing. tandfonline.com Filtration efficiency and differential pressure measurements using neutralized DEHS aerosol are conducted in full-scale test rigs to evaluate filter performance under different air velocities. tandfonline.com
Model Systems for Neurotransmitter Release Studies
While direct evidence of this compound being used as a model system specifically for neurotransmitter release studies is limited in the provided search results, related applications suggest its utility in systems designed to interact with or study components involved in neurotransmission.
This compound (bis(2-Ethylhexyl) sebacate) has been listed as a plasticizer used in the membrane compositions for potentiometric measurements in the development of an electronic tongue designed for pattern-based identification of neurotransmitters. acs.org This indicates its role as a component in artificial systems engineered to mimic aspects of biological recognition or detection relevant to neurotransmitters.
Furthermore, the reaction mechanism between this compound and malonic acid has been studied using a model system, demonstrating its use in fundamental chemical investigations that could potentially inform the design of more complex systems. Although this specific study is not directly linked to neurotransmitter release, it illustrates the application of DOS in constructing model systems for chemical reaction analysis.
Proteomics Research
This compound is utilized in the field of proteomics research. It is listed as a product specifically for this application. scbt.com While the precise mechanisms or specific applications of DOS within proteomics are not detailed in the search results, its designation as a proteomics tool suggests its use in processes related to the large-scale study of proteins, which can include protein extraction, separation, identification, or quantification. vwr.com
Environmental Fate and Ecotoxicology of Di N Octyl Sebacate
Biodegradation Pathways and Mechanisms
The biodegradation of Di-n-octyl sebacate (B1225510) involves the breakdown of the ester linkages by microorganisms. This process is influenced by the molecular structure of the ester and the specific microbial communities present. asm.org
Microbial Degradation Studies (e.g., Fungi, Bacteria)
Studies have investigated the ability of various microorganisms, including fungi and bacteria, to degrade plasticizers like Di-n-octyl sebacate. Certain bacterial genera, such as Pseudomonas and Brevibacterium, have demonstrated the capacity to degrade di-iso-octyl sebacate, a related isomer, resulting in weight loss and decreased flexibility of plasticized materials in laboratory conditions. researchgate.net Fungal species, such as Aspergillus versicolor, and bacteria, like Pseudomonas aeruginosa, repeatedly isolated from degraded plastic films, have been used in studies to assess the microbial degradation of plasticizers, including sebacates. asm.org While some studies indicate that branched plasticizers like bis(2-ethylhexyl) sebacate may biodegrade slowly, the specific behavior can vary between different microorganisms. nih.govasm.org For instance, Rhodococcus rhodochrous has been shown to degrade di-ester plasticizers like di-2-ethylhexyl adipate (B1204190) and dioctyl terephthalate (B1205515) through hydrolysis followed by oxidation of the ester functional groups. researchgate.net Another bacterial strain, Arthrobacter sp. SLG-4, was found to completely degrade di-n-octyl phthalate (B1215562) (DOP), a compound with a similar structure to DOS, initially transforming it to phthalic acid via de-esterification. nih.gov
Influence of Molecular Structure on Biodegradability
The molecular structure of an ester significantly influences its biodegradability. Factors such as chain length, chain branching, and steric crowding affect the rate of hydrolysis, which is the initial step in biodegradation, and the subsequent metabolic pathways. For sebacic acid esters, the presence of branching in the alcohol portion can affect properties like pour point and oxidative stability. insightsociety.org While studies on succinate (B1194679) esters have shown that increasing the alkyl chain length from n-ethyl to n-octyl can affect biodegradation characteristics, the specific influence of the linear n-octyl chains in this compound on its biodegradability compared to branched isomers like bis(2-ethylhexyl) sebacate is a key area of investigation. nih.govresearchgate.net Generally, branched plasticizers like bis(2-ethylhexyl) sebacate are suggested to biodegrade slowly in the environment. nih.gov
Comparison of Biodegradation with Other Esters (e.g., Adipates, Phthalates)
Sebacates, along with adipates and phosphates, are among the alternative plasticizers being used to substitute phthalates in various products. uml.edu Studies comparing the biodegradation of different ester types have shown varying results depending on the specific compounds and microbial communities involved. For example, some phthalates like di(2-ethylhexyl) phthalate (DEHP) have the potential to biodegrade under aerobic conditions. uml.edu The biodegradation of phthalates often involves hydrolysis of the ester bonds to form mono-esters and then phthalic acid, which can be further metabolized. rsc.orgcpsc.gov Adipate plasticizers, such as bis(2-ethylhexyl) adipate (DEHA), have shown evidence of ready biodegradability. psu.edu While sebacic esters are generally noted for having good biodegradability, the rate and extent can differ when compared to adipates or phthalates, influenced by their distinct molecular structures and the environmental conditions. nih.govresearchgate.net
Bioaccumulation and Bioconcentration Potential
The potential for a chemical to bioaccumulate and bioconcentrate in organisms is related to its physical and chemical properties, such as its octanol-water partition coefficient (Kow). researchgate.net A high Kow generally suggests a higher potential for bioaccumulation. researchgate.netnih.gov
Assessment of Trophic Transfer in Aquatic Food Webs
Trophic transfer refers to the movement of chemicals through the food chain. The potential for a substance to biomagnify (increase in concentration at successively higher trophic levels) is a critical aspect of its environmental risk assessment. researchgate.net For this compound, its bioaccumulation and trophic transfer potential in aquatic food webs are important considerations. While some studies have investigated the trophic transfer of other plasticizers and contaminants in marine food webs, specific detailed research on the trophic transfer of this compound is less extensively documented compared to some other plasticizers. researchgate.netpku.edu.cn However, based on its estimated bioconcentration factor (BCF) of 4, the potential for bioconcentration in aquatic organisms is suggested to be low. nih.gov Studies on phthalate esters with varying alkyl chain lengths have shown that the bioaccumulation behavior in aquatic food webs can differ, with some high-molecular-weight phthalates exhibiting trophic dilution rather than biomagnification. researchgate.net
Comparison of Bioaccumulation with Phthalate Plasticizers
Phthalate plasticizers have been a focus of research regarding their bioaccumulation potential. Some phthalates are known to be bioaccumulative and have been detected in aquatic organisms. uml.edu The octanol-water partition coefficients for sebacates (LogKow 6.3–10.1) are comparable to those of phthalate plasticizers (LogKow 7.5–10.4), which might suggest a similar potential for bioaccumulation. nih.gov However, studies comparing the bioaccumulation of different plasticizer types, including sebacates and phthalates, have yielded varied results. For instance, in a marine aquatic food web study, high-molecular-weight dialkyl phthalate esters, including di-n-octyl phthalate, showed trophic dilution, declining in concentration with increasing trophic position, in contrast to polychlorinated biphenyls (PCBs) which biomagnified. researchgate.net This suggests that despite similar LogKow values, the actual bioaccumulation and trophic transfer behavior can differ due to factors like metabolism and elimination in organisms. researchgate.net The estimated BCF of 4 for this compound indicates a low potential for bioconcentration in aquatic organisms, which can be compared to the BCF values reported for various phthalate esters, which range from 54 to 2,680 in fish and invertebrate species. nih.govepa.gov
Table 1: Estimated Bioconcentration Factor (BCF) for this compound
| Compound | Estimated BCF (Aquatic Organisms) |
| This compound | 4 |
Table 2: Comparison of Bioaccumulation Potential: this compound vs. Selected Phthalates
| Compound | Log Kow | Estimated/Measured BCF (Aquatic Organisms) | Trophic Transfer in Aquatic Food Webs |
| This compound | 6.3–10.1 nih.gov | 4 nih.gov | Potential for low bioconcentration nih.gov |
| Di(2-ethylhexyl) phthalate (DEHP) | 7.5–10.4 nih.gov | 54 to 2,680 epa.gov | Trophic dilution observed researchgate.net |
| Di-n-butyl phthalate (DBP) | - | 400 and 1,400 epa.gov | - |
| Diethyl phthalate (DEP) | - | 117 epa.gov | - |
| Dimethyl phthalate (DMP) | - | 57 epa.gov | - |
| Di-n-octyl phthalate (DnOP) | - | - | Trophic dilution observed researchgate.net |
Note: Log Kow ranges for phthalates are similar to sebacates nih.gov. Specific Log Kow for this compound falls within the sebacate range. nih.gov
Ecotoxicity in Aquatic and Terrestrial Environments
The ecotoxicity of plasticizers, including sebacates, in aquatic and terrestrial ecosystems is a subject of ongoing research. While data specifically on this compound can be limited, information on related sebacates and other plasticizers like phthalates provides context for understanding potential environmental effects. Some alternative plasticizers, including certain sebacate compounds like bis-2-ethylhexyl sebacate (DOS), have shown the potential to cause toxicity in aquatic species. researchgate.netnih.gov
Toxicity to Aquatic Species
Available data suggest that this compound exhibits low acute toxicity to certain aquatic organisms. In studies conducted according to OECD guidelines, DOS showed no adverse effects up to its water solubility limit in tests with Daphnia magna (48-hour LC50 > 100 mg/l) and Oncorhynchus mykiss (96-hour LC50 > 100 mg/l). chemical-check.de Similarly, toxicity tests with algae (Pseudokirchneriella subcapitata) indicated an EC50 > 100 mg/l after 72 hours. chemical-check.de
Chronic toxicity data for Daphnia magna exposed to bis(2-ethylhexyl) azelate, a related compound, showed a 21-day NOEC > 0.064 mg/L, which was above its water solubility. oecd.org This highlights the challenge of testing substances with low water solubility and the importance of considering the actual exposure concentrations in aquatic environments.
Studies on the fate of di-n-octyl phthalate (DNOP), a phthalate with a similar alkyl chain length, in model ecosystems have also provided insights into the uptake and metabolism by aquatic organisms. researchgate.netepa.gov While DOS is a sebacate and not a phthalate, such studies on structurally related plasticizers can inform the understanding of how DOS might interact with aquatic life.
Here is a summary of acute toxicity data for this compound in aquatic species:
| Organism | Endpoint | Value | Test Guideline |
| Oncorhynchus mykiss | 96h LC50 | > 100 mg/l | OECD 203 |
| Daphnia magna | 48h LC50 | > 100 mg/l | OECD 202 |
| Pseudokirchneriella subcapitata | 72h EC50 (Growth Inhibition) | > 100 mg/l | OECD 201 |
Potential for Endocrine Disrupting Effects (Comparative with Related Compounds)
The potential for endocrine-disrupting effects is a significant concern for many plasticizers, particularly phthalates. researchgate.netacs.orgeuropa.eunih.gov While this compound is a sebacate ester and not a phthalate, comparisons with related compounds, including phthalates and other alternative plasticizers, are relevant for assessing its potential endocrine activity.
Some alternative plasticizers, such as certain adipates, cyclohexane (B81311) dicarboxylic acids, phosphate (B84403) esters, sebacates, terephthalates, trimellitates, and vegetable oil derivatives, have log Kow values comparable to phthalate plasticizers, indicating potential for bioaccumulation, which can be relevant for endocrine disruption assessment. nih.gov
Several alternative plasticizers, including bis-2-ethylhexyl sebacate (DOS), have been identified as showing potential endocrine-disrupting properties or other toxic characteristics in comparative studies with legacy plasticizers like phthalates. researchgate.netnih.gov For instance, studies have indicated that some alternative plasticizers, such as acetyl tributyl citrate (B86180) (ATBC), diisononyl cyclohexane-1,2 dicarboxylate (DINCH), tris-2-ethylhexyl phosphate (TEHP), tricresyl phosphate (TCP), tris-2-ethylhexyl phosphate (TPHP), bis-2-ethylhexyl terephthalate (DEHT), and tris-2-ethylhexyl trimellitate (TOTM), show potential endocrine-disrupting properties. researchgate.netnih.govacs.org
While specific detailed research findings on the endocrine-disrupting effects of this compound are less extensively documented compared to well-studied phthalates like DEHP or DBP, the structural similarity to other plasticizers known or suspected to have endocrine activity warrants consideration. researchgate.netacs.orgeuropa.eunih.gov Research on related compounds, such as the observation that di-n-octyl phthalate (DNOP) was included in assessments of phthalates with potential endocrine-disrupting effects, highlights the importance of evaluating DOS within the broader context of plasticizer ecotoxicology. researchgate.netresearchgate.net
Further research is needed to specifically elucidate the endocrine-disrupting potential of this compound and to provide detailed comparative data with a wider range of related plasticizers.
Analytical Methodologies for Di N Octyl Sebacate Detection and Quantification
Chromatographic Techniques
Chromatographic techniques are widely used for separating and analyzing complex mixtures, making them invaluable for the determination of DOS purity, the extent of chemical reactions involving DOS, and the identification of related compounds or potential metabolites.
Gas Chromatography (GC) for Purity and Conversion Determination
Gas Chromatography (GC) is a primary technique for assessing the purity of Di-n-octyl sebacate (B1225510) and monitoring its conversion in chemical processes. GC separates volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase. Given the relatively low volatility of DOS, specific GC conditions, including appropriate columns and temperature programs, are necessary for effective analysis. Commercial specifications for Di-n-octyl sebacate often include a minimum purity determined by GC, such as >95.0% (GC) or ≥97%. tcichemicals.comvwr.comkanto.co.jpcarlroth.com This indicates the routine use of GC for quality control and assurance. The technique can quantify the main DOS peak and identify and quantify impurities present in the sample, providing a comprehensive purity profile.
Coupled Techniques (e.g., GC-MS for Metabolite Identification)
Coupling Gas Chromatography with Mass Spectrometry (GC-MS) provides a powerful tool for both separation and identification of compounds. GC-MS is particularly useful for complex samples where individual components need to be unequivocally identified. While direct information on DOS metabolite identification specifically by GC-MS is not extensively detailed in the provided context, GC-MS is a standard technique in metabolomics for identifying and quantitating small molecular metabolites in biological matrices after appropriate sample preparation, including derivatization to increase volatility. escholarship.orgperlan.com.pl This suggests that if DOS were to undergo metabolic transformation, GC-MS would be a suitable method for identifying and characterizing such metabolites based on their fragmentation patterns and retention times. The NIST WebBook provides GC data for dioctyl sebacate, indicating its amenability to this technique. nist.gov
Spectroscopic Techniques (e.g., IR, NMR) for Structural Confirmation
Spectroscopic methods, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for confirming the chemical structure of this compound and verifying its identity.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of dioctyl sebacate shows absorption bands corresponding to the ester carbonyl group (C=O), C-H stretching vibrations in the alkyl chains, and C-O stretching vibrations. nih.govnist.gov These specific peaks serve as a fingerprint for identifying DOS. The NIST WebBook provides a condensed phase IR spectrum for dioctyl sebacate. nist.gov
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the carbon-hydrogen framework of a molecule, providing insights into the connectivity and environment of individual atoms. Both 1H NMR and 13C NMR are valuable for confirming the structure of DOS by analyzing the chemical shifts, splitting patterns, and integration of signals corresponding to the different protons and carbons in the molecule. nih.gov Commercial suppliers often perform NMR to confirm the structure of this compound. tcichemicals.comtcichemicals.com While specific spectral data for this compound are not provided in detail in the search results, NMR is a standard technique for structural elucidation of organic compounds like DOS.
Potentiometric Methods for this compound in Membrane Sensors
This compound is frequently utilized as a plasticizer in the development of polymeric membranes for potentiometric sensors, specifically in ion-selective electrodes (ISEs). In this application, DOS doesn't act as the analyte being detected, but rather as a critical component of the sensing membrane. dnu.dp.uabrieflands.comrsc.orgresearchgate.net Its role as a plasticizer is to dissolve the ionophore (the component responsible for selective ion recognition) and other membrane additives, providing a homogeneous, flexible, and stable matrix, typically polyvinyl chloride (PVC). dnu.dp.uabrieflands.comrsc.org The nature and amount of plasticizer, including DOS, significantly influence the membrane's properties, such as resistance, ion mobility, and ultimately, the sensor's performance characteristics like detection limit, linear range, and selectivity. dnu.dp.ua Studies have investigated the effect of DOS compared to other plasticizers like di-n-octyl phthalate (B1215562) (DOP) and dibutyl phthalate (DBP) on the performance of ISEs for various analytes, including propranolol (B1214883) and uranyl ions. dnu.dp.uabrieflands.comresearchgate.net This highlights the importance of DOS in tailoring the properties of these electrochemical sensors.
Thermal Analysis (e.g., DSC) for Polymer Interactions
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are employed to study the thermal properties of materials and their interactions. In the context of this compound, DSC is particularly relevant for investigating its behavior as a plasticizer within polymer matrices, such as PVC. ekb.eg Plasticizers like DOS are added to polymers to decrease their glass transition temperature (Tg), improve flexibility, and modify other physical properties. ekb.egthegoodscentscompany.com DSC measures the heat flow into or out of a sample as a function of temperature, allowing the determination of thermal transitions like Tg, melting point, and crystallization temperature. asianpubs.orgacs.org By analyzing the changes in these thermal transitions of a polymer upon the addition of DOS, researchers can understand the extent of interaction between the plasticizer and the polymer chains. A decrease in the polymer's Tg with increasing DOS concentration is a clear indication of plasticization. ekb.eg DSC can also provide insights into the miscibility of DOS with the polymer and the potential for phase separation at different temperatures or concentrations. diva-portal.org Studies have used DSC to examine the influence of sebacate plasticizers, including diethylhexyl sebacate (a common isomer of dioctyl sebacate), on the thermal behavior of lipid systems, which can serve as models for understanding plasticizer interactions in biological or polymer matrices. diva-portal.org
Regulatory Science and Risk Assessment Considerations
Regulatory Status and Classifications (e.g., FHSA)
Under the Federal Hazardous Substances Act (FHSA), the assessment of a product's potential health effects to consumers is a risk-based process. To be considered a "hazardous substance" under FHSA, a product must meet a two-part definition: it must be "toxic" under the FHSA or present another enumerated hazard, and it must have the potential to cause "substantial personal injury or substantial illness during or as a proximate result of any customary or reasonably foreseeable handling or use." cpsc.gov Therefore, both toxicity and exposure are considered. cpsc.gov
Based on available animal data, di(2-ethylhexyl) sebacate (B1225510) (DEHS)/di-n-octyl sebacate (DOS) does not appear to fit the designation of acutely toxic under the FHSA following single oral exposures. cpsc.gov Data are currently not available to assess the acute toxicity of DEHS/DOS via the inhalation or dermal routes for FHSA classification purposes. cpsc.gov
Di-n-octyl sebacate (CAS Number: 2432-87-3) is listed with a PubChem CID of 75516. uni.lunih.gov Another isomer, Diisooctyl Sebacate (CAS Number: 27214-90-0), has a PubChem CID of 117949 and is reported as not classified according to GHS hazard criteria by some companies. nih.gov
Toxicity Assessment and Data Gaps
The toxicity assessment of this compound highlights significant data gaps, particularly concerning endpoints beyond acute exposure. cpsc.gov
Acute Toxicity Studies (Oral, Dermal, Inhalation)
Available data on the acute toxicity of this compound (DOS) are limited, and the studies are often reported with few details or were not conducted according to modern test methods. cpsc.govpsu.edu
For acute oral exposure, animal data suggest that DEHS/DOS does not appear to fit the designation of acutely toxic under the FHSA. cpsc.gov An acute oral LD50 value in rats was reported as >4560 mg/kg, although the clarity on whether this was for the linear form (DOS) or di(2-ethylhexyl) sebacate (DEHS) is limited. cpsc.gov Other studies reported oral LD50 values in rats and mice greater than 12,800 mg/kg for DEHS, and 17,000 mg/kg in rats and 9500 mg/kg in mice for DOS. cpsc.gov Clinical signs of toxicity were generally not reported in these older studies. cpsc.gov
For dermal exposure, a very high dermal LD50 of >10,000 mg/kg was reported in guinea pigs, suggesting low toxicity via this route, although limited details are available for this study. cpsc.gov Data are not available to assess the acute toxicity of DEHS/DOS via the inhalation route. cpsc.gov
Some safety data sheets classify this compound (CAS 2432-87-3) according to GHS, indicating potential hazards such as harmful if swallowed (Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3). angenechemical.com However, other sources state that the substance does not meet the criteria for classification according to Regulation (EC) No 1272/2008 (CLP) and shall not be classified as acutely toxic, corrosive/irritant to skin, seriously damaging to the eye or eye irritant, or a respiratory or skin sensitiser. chemos.de These differing classifications highlight inconsistencies in available data or assessment methodologies.
Interactive Table 1: Summary of Available Acute Toxicity Data for this compound
| Exposure Route | Endpoint | Value | Species | Method/Source | Notes |
| Oral | LD50 | >4560 mg/kg | Rat | ECHA (citing Anonymous, 1976) | Clarity on isomer (DOS/DEHS) limited. cpsc.govcarlroth.com |
| Oral | LD50 | >12,800 mg/kg | Rat, Mouse | Fassett, undated; Fassett, 1981; Kustov et al., 1977 (cited by BIBRA, 1996) | For DEHS; minimal documentation. cpsc.gov |
| Oral | LD50 | 17,000 mg/kg | Rat | Izmerov et al., 1977 (cited by BIBRA, 1996) | For DOS; minimal documentation. cpsc.gov |
| Oral | LD50 | 9500 mg/kg | Mouse | Izmerov et al., 1977 (cited by BIBRA, 1996) | For DOS; minimal documentation. cpsc.gov |
| Dermal | LD50 | >10,000 mg/kg | Guinea Pig | Fassett, undated; Fassett, 1981 (cited by BIBRA, 1996) | For DEHS; limited details. cpsc.gov |
| Dermal | LD50 | 15,029 mg/kg | Rabbit | ECHA | For Dioctyl sebacate. carlroth.com |
| Inhalation | Acute Toxicity | Data not available | N/A | N/A | cpsc.gov |
Chronic Toxicity, Carcinogenicity, Reproductive, and Developmental Toxicity Data Deficiencies
Data gaps for this compound are substantial regarding chronic toxicity, carcinogenicity, reproductive toxicity, and developmental toxicity. cpsc.govpsu.edu Studies conducted using standard methods for these endpoints are limited or unavailable. cpsc.gov
Repeated dose toxicity data for DEHS/DOS are very limited. cpsc.gov One study in rats fed 2% DEHS in the diet for 3 weeks (approximately 2000 mg/kg-day) showed no effect on body weight but a significant increase in relative liver weight and indicators of peroxisome proliferation. cpsc.gov However, this study was part of an investigation into peroxisome proliferation and not a comprehensive repeated dose toxicity study. cpsc.gov Another poorly documented study in rats exposed to DEHS vapor for 13 weeks reported no adverse systemic effects or effects on the lungs. cpsc.gov
Data are insufficient to assess the potential for chronic toxicity or carcinogenicity of DEHS/DOS. cpsc.gov Similarly, experimental data are insufficient to provide information on the reproductive toxic potential of DEHS/DOS. cpsc.gov While a QSAR analysis suggested DEHS was negative for male and female reproductive toxicity, the experimental data are lacking. cpsc.gov No developmental toxicity studies specifically on DEHS were identified. cpsc.gov
Interactive Table 2: Summary of Data Gaps in Chronic, Carcinogenicity, Reproductive, and Developmental Toxicity for this compound
| Endpoint | Data Availability | Notes |
| Chronic Toxicity | Insufficient Data | Limited studies available, not conducted according to modern methods. cpsc.govpsu.edu |
| Carcinogenicity | Insufficient Data | Data are insufficient to evaluate carcinogenic potential. cpsc.gov |
| Reproductive Toxicity | Insufficient Data | Experimental data are insufficient; limited study available at low dose with brief reporting. cpsc.gov |
| Developmental Toxicity | No Studies Identified | No developmental toxicity studies specifically on DEHS were identified. cpsc.gov |
Toxicokinetic Data Evaluation (Absorption, Metabolism, Excretion)
Very little information is available on the toxicokinetics of di(2-ethylhexyl) sebacate (DEHS), particularly regarding absorption data. cpsc.gov While metabolism has been inferred, studies directly evaluating the distribution, metabolism, or excretion of DEHS were not located in one review. cpsc.gov An unpublished study cited that DEHS was "not readily absorbed" through the skin of guinea pigs, but further details were unavailable. cpsc.gov
Metabolism of DEHS to 2-ethylhexyl alcohol has been inferred by comparison with related compounds. cpsc.gov The straight-chain this compound (DOS) cannot form the 2-ethylhexyl moiety, suggesting potential differences in toxicity compared to the branched DEHS. cpsc.gov
For a related compound, dibutyl sebacate (DBS), no standard toxicokinetic studies have been conducted, and it is unclear if its low oral toxicity is due to low absorption or efficient metabolism. cpsc.gov However, studies have shown that pancreatic lipase (B570770) hydrolyzes DBS in vitro, and hydrolysis to sebacic acid and butanol has been reported in intestinal fluid. cpsc.gov
Interactive Table 3: Summary of Toxicokinetic Data Availability for this compound
| Toxicokinetic Process | Data Availability | Notes |
| Absorption | Limited Data | Particularly lacking for oral and inhalation routes; one unpublished study suggests not readily absorbed dermally in guinea pigs (for DEHS). cpsc.gov |
| Metabolism | Inferred | Metabolism of DEHS to 2-ethylhexyl alcohol inferred; likely different for straight-chain DOS. cpsc.gov |
| Distribution | No Studies Identified | Studies directly evaluating distribution were not located in one review. cpsc.gov |
| Excretion | No Studies Identified | Studies directly evaluating excretion were not located in one review. cpsc.gov |
Comparative Risk Assessment with Phthalate (B1215562) Alternatives
This compound (DOS), along with other sebacate and azelate esters, has been mentioned as a possible alternative to phthalate plasticizers, particularly in applications requiring low-temperature flexibility. atamanchemicals.comrewe-group.comepa.gov Phthalates, such as di(2-ethylhexyl) phthalate (DEHP), have been widely used but have raised health concerns due to their potential reproductive and developmental toxicity, and in some cases, carcinogenicity in animal studies. researchgate.netgovinfo.goveuropa.eu
Comparative risk assessment involves evaluating the potential risks of alternatives against those of the substances they are intended to replace. The limited toxicological data available for DOS make a comprehensive comparative risk assessment challenging. While some acute toxicity data suggest low acute toxicity for DOS cpsc.gov, the significant data gaps in chronic, reproductive, developmental, and toxicokinetic endpoints cpsc.gov mean that a full comparison of potential long-term health effects with well-studied phthalates is not currently possible.
Some alternative plasticizers, including certain adipates, citrates, and epoxidized soybean oil, are regarded as potentially safer or less toxic than some phthalates. rewe-group.comnih.gov However, there is also concern about "regrettable substitution," where alternatives might later be found to have their own adverse health or environmental effects due to insufficient data prior to their widespread use. nih.govresearchgate.netacs.org The lack of comprehensive toxicological data for DOS contributes to this concern regarding its suitability as a safer alternative in all applications.
Studies comparing the effects of DEHS (related to DOS) and DEHP have shown some similarities in inducing peroxisome proliferation in rat liver, although potency may differ. cpsc.govsigmaaldrich.com However, the branched structure of DEHS leads to the formation of 2-ethylhexanol upon metabolism, which is not the case for the straight-chain DOS, suggesting potential differences in toxicity profiles between the two. cpsc.gov
Interactive Table 4: Comparison of Data Availability for this compound and Selected Phthalates/Alternatives
| Endpoint | This compound (DOS) | Di(2-ethylhexyl) Phthalate (DEHP) | Dibutyl Sebacate (DBS) |
| Acute Toxicity (Oral) | Limited data, generally low toxicity indicated. cpsc.govcarlroth.com | Generally low potential. researchgate.net | Very low acute oral toxicity. cpsc.gov |
| Acute Toxicity (Dermal) | Limited data, low toxicity suggested. cpsc.govcarlroth.com | Generally low potential. researchgate.net | Not fully tested at high concentrations. cpsc.gov |
| Acute Toxicity (Inhalation) | Data not available. cpsc.gov | Generally low potential. researchgate.net | Not tested at high enough concentrations. cpsc.gov |
| Chronic Toxicity | Insufficient data. cpsc.gov | Data available, some effects observed in animals. govinfo.gov | Limited data. cpsc.gov |
| Carcinogenicity | Insufficient data. cpsc.gov | Demonstrated in animal studies, relevance to humans debated. govinfo.gov | Not classified as carcinogenic. angenechemical.comchemos.de |
| Reproductive Toxicity | Insufficient data. cpsc.gov | Demonstrated in animal studies, particularly in rodents. govinfo.gov | No adverse reproductive effects reported in one study. scbt.com |
| Developmental Toxicity | No studies identified. cpsc.gov | Demonstrated in animal studies. govinfo.gov | Data not available. chemos.de |
| Toxicokinetics (Absorption) | Limited data. cpsc.gov | Limited data, particularly for inhalation. govinfo.gov | Unclear if low toxicity related to low absorption. cpsc.gov |
| Toxicokinetics (Metabolism) | Inferred for DEHS, likely different for DOS. cpsc.gov | Metabolized. govinfo.gov | Hydrolyzed in vitro and intestinal fluid. cpsc.gov |
| Toxicokinetics (Excretion) | No studies identified. cpsc.gov | Data available for metabolites in urine following oral exposure in humans. govinfo.gov | Excreted, primarily in feces after oral dose in rats (for DOTC, a related compound). nih.gov |
Strategies for Addressing Data Gaps in Toxicological and Environmental Research
Addressing the data gaps for this compound requires a concerted effort in toxicological and environmental research. Strategies to achieve this include:
Prioritizing Testing: Conducting targeted toxicity studies following modern guidelines (e.g., OECD test guidelines) is crucial to fill the gaps in acute dermal and inhalation toxicity, repeated dose toxicity, chronic toxicity, carcinogenicity, reproductive toxicity, and developmental toxicity. cpsc.goveuropa.eu
Toxicokinetic Studies: Dedicated studies to understand the absorption, distribution, metabolism, and excretion of this compound in relevant species and routes of exposure are necessary for accurate risk assessment. cpsc.gov
Environmental Fate and Ecotoxicity Studies: While the focus here is on human health, a comprehensive risk assessment would also require data on the environmental fate (e.g., persistence, biodegradation, bioaccumulation) and ecotoxicity of DOS to understand its potential impact on ecosystems. psu.edunih.gov
Read-Across and QSAR: Utilizing read-across from structurally similar compounds with more robust datasets and applying validated Quantitative Structure-Activity Relationship (QSAR) models can help in predicting certain toxicological properties and prioritizing further testing, although experimental data are ultimately needed for confirmation. cpsc.gov
Mechanism of Action Studies: Investigating the mechanisms by which DOS interacts with biological systems can provide insights into potential health effects and inform risk assessment. cpsc.gov
Collaboration and Data Sharing: Encouraging collaboration between industry, regulatory bodies, and research institutions can facilitate data sharing and the generation of new data to address existing gaps.
Targeted Research on Alternatives: As DOS is considered an alternative to phthalates, research should also focus on comparative studies that directly assess the toxicological and environmental profiles of DOS alongside other alternatives to ensure that substitutions are indeed safer. nih.govresearchgate.net
By implementing these strategies, the understanding of the potential risks associated with this compound can be significantly improved, leading to more informed regulatory decisions and safer use of this compound.
Q & A
Q. What are the standard methods for synthesizing and characterizing Di-n-octyl sebacate (DOS) with high purity?
DOS is synthesized via esterification of sebacic acid with n-octanol under acid catalysis. Key characterization methods include:
- Gas Chromatography (GC) to verify purity (>98% as per industrial standards) and detect residual reactants or byproducts .
- Nuclear Magnetic Resonance (NMR) to confirm structural integrity, particularly the ester linkage and alkyl chain configuration .
- Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., C=O stretch at ~1740 cm⁻¹) .
- Mass Spectrometry (MS) for molecular weight confirmation (426.67 g/mol) .
Q. How can researchers ensure the identity and purity of DOS given discrepancies in CAS registry numbers (e.g., 2432-87-3 vs. 27214-90-0)?
Cross-reference analytical data with multiple sources:
Q. What are the critical physical-chemical properties of DOS relevant to its use as a plasticizer or solvent?
Key properties include:
- Low volatility (boiling point >300°C) and high thermal stability , making it suitable for high-temperature applications .
- Log Kow ~8.5 , indicating high lipophilicity, which influences its partitioning in biological and environmental systems .
- Density (0.91 g/cm³) and viscosity, critical for optimizing formulations in polymer matrices or propellant binders .
Advanced Research Questions
Q. How can computational models address data gaps in DOS toxicity, such as neurotoxicity or skin sensitization?
- Use Quantitative Structure-Activity Relationship (QSAR) models to predict endpoints like skin sensitization (e.g., OECD Toolbox v4.2) .
- Apply ToxCast assays (e.g., NVS_ENZ_hBACE) to screen for neurotoxic potential, leveraging analog data (e.g., dibutyl adipate) where direct DOS data are lacking .
- Validate predictions with in vitro assays (e.g., KeratinoSens™ for skin sensitization) .
Q. What experimental designs are recommended to resolve contradictions in DOS absorption, distribution, metabolism, and excretion (ADME) studies?
- Conduct in vivo pharmacokinetic studies using radiolabeled DOS (e.g., ¹⁴C-tracers) to track distribution in model organisms .
- Pair with metabolomics profiling (LC-MS/MS) to identify primary metabolites (e.g., sebacic acid, n-octanol) and assess bioaccumulation potential .
- Compare results to analog data (e.g., diisopropyl sebacate) to infer metabolic pathways .
Q. How can DOS be optimized as a solvent in propellant formulations to enhance mechanical properties?
- Use Design of Experiments (DoE) to test DOS concentrations (e.g., 0.5–5 wt%) in hydroxyl-terminated polyether (HTPE) binders, measuring tensile strength and glass transition temperature (Tg) .
- Evaluate compatibility with additives (e.g., bonding agent LBA-278) via Dynamic Mechanical Analysis (DMA) and Thermogravimetric Analysis (TGA) .
- Compare performance to alternative plasticizers (e.g., dioctyl phthalate) to assess trade-offs in flexibility vs. thermal stability .
Q. What methodologies are effective in reconciling analog-based toxicity data (e.g., dibutyl adipate) with direct DOS studies?
- Perform read-across analyses using structural analogs, focusing on shared functional groups (ester linkages) and molecular weight similarities .
- Validate with species-specific toxicity assays (e.g., zebrafish embryotoxicity) to account for metabolic differences .
- Use weight-of-evidence approaches to integrate data from EPA hazard assessments and peer-reviewed studies .
Methodological Considerations
Q. How should researchers design reproducibility studies for DOS-based experiments?
- Document synthesis protocols rigorously, including catalyst type (e.g., sulfuric acid vs. enzymatic), reaction time, and purification steps (e.g., distillation) .
- Share raw data (e.g., NMR spectra, GC chromatograms) as supplementary materials to enable cross-lab validation .
- Use standardized reference materials (e.g., NIST-certified DOS) to calibrate instruments .
Q. What strategies mitigate batch-to-batch variability in DOS for material science applications?
- Implement Quality-by-Design (QbD) principles during synthesis, monitoring critical parameters (e.g., pH, temperature) via Process Analytical Technology (PAT) .
- Characterize each batch using multivariate analysis (e.g., PCA of FTIR spectra) to detect impurities .
- Collaborate with suppliers to establish purity specifications (e.g., ≤0.5% free n-octanol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
